molecular formula C11H23N B14482146 2,2-Dimethyl-4,4-dipropylazetidine CAS No. 67274-19-5

2,2-Dimethyl-4,4-dipropylazetidine

Cat. No.: B14482146
CAS No.: 67274-19-5
M. Wt: 169.31 g/mol
InChI Key: VJMWPHGVWSFDFW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4,4-dipropylazetidine is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, where two methyl groups are attached to the second carbon, and two propyl groups are attached to the fourth carbon of the azetidine ring. Azetidines are known for their strained ring systems, which make them interesting targets for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4,4-dipropylazetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4,4-dipropylazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-4,4-dipropylazetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4,4-dipropylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The strained ring system of azetidines allows for unique interactions with biological macromolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylazetidine: Lacks the propyl groups, making it less sterically hindered.

    4,4-Dipropylazetidine: Lacks the methyl groups, resulting in different chemical properties.

    Azetidine: The parent compound with no substituents, exhibiting different reactivity and stability.

Uniqueness

2,2-Dimethyl-4,4-dipropylazetidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

67274-19-5

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2,2-dimethyl-4,4-dipropylazetidine

InChI

InChI=1S/C11H23N/c1-5-7-11(8-6-2)9-10(3,4)12-11/h12H,5-9H2,1-4H3

InChI Key

VJMWPHGVWSFDFW-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(N1)(C)C)CCC

Origin of Product

United States

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